molecular formula C19H28O3 B3428038 6-B-Hydroxy testosterone-D3 CAS No. 638163-38-9

6-B-Hydroxy testosterone-D3

Cat. No.: B3428038
CAS No.: 638163-38-9
M. Wt: 307.4 g/mol
InChI Key: XSEGWEUVSZRCBC-SAPYDMBASA-N
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Description

6β-Hydroxytestosterone-D3 (CAS: N/A; molecular formula: C₁₉H₂₅D₃O₃; molecular weight: 307.44) is a deuterium-labeled isotopologue of 6β-hydroxytestosterone, the primary urinary metabolite of testosterone. It serves as an internal standard (IS) in quantitative assays such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for clinical, diagnostic, and anti-doping applications . Produced by Cerilliant® and Toronto Research Chemicals (TRC), this compound is supplied as a neat solution in methanol (100 µg/mL) with >95% HPLC purity and stored at -20°C . Its deuterium labeling (91% d₃, 9% d₂) minimizes interference from endogenous testosterone during analysis, ensuring high specificity in metabolite quantification .

Properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3/t12-,13-,14-,16+,17-,18+,19-/m0/s1/i4D2,17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEGWEUVSZRCBC-SAPYDMBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])C[C@H](C4=CC(=O)CC[C@]34C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638163-38-9
Record name 638163-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-B-Hydroxy testosterone-D3 involves the hydroxylation of testosterone at the 6-beta position. This reaction is typically catalyzed by the enzyme CYP1B1. The reaction conditions often include the use of methanol as a solvent and maintaining a controlled temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using CYP1B1. The process includes the extraction and purification of the compound using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: The compound can also be reduced to form different hydroxy derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

6-B-Hydroxy testosterone-D3 (6β-OHT-D3) is a synthetic derivative of testosterone, which has a hydroxyl group at the 6β position and contains three deuterium atoms. It is primarily used in scientific research as an isotope-labeled internal standard. The presence of deuterium atoms allows researchers to differentiate the compound from other molecules during analysis by mass spectrometry, which helps improve the accuracy of measurements.

Scientific Research Applications

This compound has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

  • Internal Standard: It is used as an internal standard in analytical chemistry to quantify testosterone levels. The "D3" indicates three deuterium atoms (isotopes of hydrogen) on the molecule. This allows researchers to distinguish the internal standard from the analyte using mass spectrometry.
    *By comparing the signal intensity of the analyte to the internal standard, researchers can account for variations during sample preparation and analysis, leading to more accurate and precise quantification of the target molecule.

Biology

  • Biological Processes: It is studied for its role in various biological processes, including its contribution to vascular changes and hypertension.
  • Metabolism Research: Due to its structural similarity to testosterone, this compound is a tool in research investigating testosterone metabolism and related pathways. Testosterone is a crucial hormone involved in various physiological processes, and understanding its metabolism can provide insights into conditions like androgen deficiency, prostate cancer, and polycystic ovary syndrome.
  • Androgen Receptor Binding: It binds to androgen receptors, influencing gene expression related to muscle growth, bone density, and other androgenic effects. Studies suggest that the hydroxyl group at the 6β position may alter its binding affinity and biological potency compared to testosterone itself.
  • Metabolic Pathways : As a metabolite of testosterone generated by cytochrome P450 1B1 (CYP1B1), 6β-OHT plays a significant role in testosterone metabolism and has been implicated in pathophysiological conditions, including hypertension and cardiovascular diseases.

Medicine

  • Therapeutic Applications: It is investigated for its potential therapeutic applications in treating conditions related to testosterone metabolism.
  • Hypertension Studies: Studies have explored the role of 6β-OHT in hypertension, demonstrating that it contributes to increased vascular reactivity, endothelial dysfunction, and vascular hypertrophy associated with Ang II .
  • Renal Function Research: Research has also focused on the impact of 6β-OHT on renal function under conditions of Ang II-induced hypertension, with findings indicating its role in renal pathophysiology associated with hypertension .

Industry

  • Pharmaceutical Production: It is utilized in the production of performance-enhancing drugs and other pharmaceutical products.
  • Steroid Detection: Analytical methods are developed using 6β-OHT-D3 to detect steroids in biological samples.
  • Clinical and Diagnostic Testing: Suitable for applications from clinical and diagnostic testing to endocrinology and sports testing .

Studies on Hypertension

Mechanism of Action

The mechanism of action of 6-B-Hydroxy testosterone-D3 involves its interaction with the androgen receptor. It mediates the effects of angiotensin II to increase vascular reactivity, cause endothelial dysfunction, and induce vascular hypertrophy and oxidative stress. These effects are dependent on the androgen receptor and involve various molecular pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Isotopologues

The following table summarizes key structural, analytical, and functional differences between 6β-Hydroxytestosterone-D3 and related compounds:

Compound Molecular Formula Molecular Weight Deuterium Labeling Primary Application Key Differentiators
6β-Hydroxytestosterone-D3 C₁₉H₂₅D₃O₃ 307.44 91% d₃, 9% d₂ Urinary testosterone metabolite quantification Specific 6β-hydroxyl group; optimized for LC-MS/GC-MS of urine samples .
Testosterone-D3 C₁₉H₂₅D₃O₂ 291.44 ≥99% d₃ Serum/plasma testosterone quantification Lacks hydroxyl group; used for direct hormone measurement in blood .
11-Keto Testosterone-D3 C₁₉H₂₃D₃O₃ 305.40 ≥99% d₃ Androgen receptor studies in fish models 11-keto substitution; minimal cross-reactivity with mammalian androgen receptors .
5α-Dihydro-11-Keto Testosterone-D3 C₁₉H₂₃D₃O₃ 305.40 Not specified Androgen receptor agonism in prostate cancer 5α-reduced backbone; higher affinity for androgen receptors .
6α-Hydroxytestosterone C₁₉H₂₈O₃ 304.43 None Metabolic pathway studies 6α-hydroxyl isomer; distinct metabolic fate compared to 6β-hydroxytestosterone .

Functional and Analytical Differences

(a) Testosterone-D3
  • Role : Quantifies intact testosterone in serum/plasma, bypassing metabolite interference .
  • Limitations: Cannot distinguish between endogenous testosterone and its metabolites, making it unsuitable for urinary anti-doping tests.
  • Structural Contrast : Lacks the 6β-hydroxyl group, reducing utility in metabolite-specific assays .
(b) 11-Keto Testosterone-D3
  • Role: Used in aquatic endocrinology to study androgen receptor activation in fish .
  • Key Difference : The 11-keto group confers species-specific receptor binding (e.g., EC₅₀ = 43 nM in eel kidneys) but shows negligible activity in mammals .
(c) 5α-Dihydro-11-Keto Testosterone-D3
  • Role : Investigates androgen-driven pathways in castration-resistant prostate cancer .
  • Functional Advantage : Higher receptor binding affinity than dihydrotestosterone (DHT), mimicking aggressive androgen signaling .
(d) 6α-Hydroxytestosterone
  • Role: Serves as a minor testosterone metabolite in hepatic studies .
  • Analytical Challenge: Co-elutes with 6β-hydroxytestosterone in non-chiral columns, requiring specialized separation techniques .

Methodological Considerations

  • 6β-Hydroxytestosterone-D3 is irreplaceable in anti-doping assays due to its structural mimicry of the primary urinary testosterone metabolite. Its deuterium labeling ensures minimal ion suppression in MS workflows .
  • Testosterone-D3 remains the gold standard for serum steroid profiling but cannot replace 6β-hydroxytestosterone-D3 in metabolite-specific assays .
  • 11-Keto and 5α-Dihydro Derivatives are niche tools for receptor studies but lack cross-applicability in clinical diagnostics .

Biological Activity

6-B-Hydroxytestosterone-D3 (6β-OHT-D3) is a synthetic derivative of testosterone, characterized by a hydroxyl group at the 6β position and the incorporation of three deuterium atoms. This compound is primarily utilized in scientific research as an isotope-labeled internal standard, aiding in the quantification of testosterone and its metabolites through various analytical techniques. The biological activity of 6β-OHT-D3 closely resembles that of testosterone, particularly in its interactions with androgen receptors and its influence on physiological processes.

  • Molecular Formula : C19H28O3
  • Molecular Weight : Approximately 304.43 g/mol
  • Structural Features : Hydroxyl group at the 6β position, which may alter binding affinity and biological potency compared to testosterone.

Biological Activity

6β-OHT-D3 exhibits several biological activities that parallel those of testosterone:

  • Androgen Receptor Binding : Similar to testosterone, it binds to androgen receptors, influencing gene expression related to muscle growth, bone density, and other androgenic effects. The presence of the hydroxyl group at the 6β position may modify its binding affinity and biological potency .
  • Metabolic Pathways : As a metabolite of testosterone generated by cytochrome P450 1B1 (CYP1B1), 6β-OHT plays a significant role in testosterone metabolism. It has been implicated in various pathophysiological conditions, including hypertension and cardiovascular diseases .

Study on Hypertension

A study investigated the role of 6β-OHT in angiotensin II (Ang II)-induced hypertension in male mice. The findings indicated that 6β-OHT contributes to increased vascular reactivity, endothelial dysfunction, and vascular hypertrophy associated with Ang II. Specifically, it was found that:

  • Treatment with 6β-OHT was necessary for Ang II to exert its hypertensive effects.
  • The compound increased reactive oxygen species production and vascular hypertrophy through androgen receptor-mediated pathways .

Renal Function Impairment

Another study focused on the impact of 6β-OHT on renal function under conditions of Ang II-induced hypertension. Results demonstrated that:

  • In Cyp1b1(-/-) mice, the absence of 6β-OHT prevented renal fibrosis and oxidative stress typically induced by Ang II.
  • Conversely, reintroduction of 6β-OHT restored these effects, highlighting its role in renal pathophysiology associated with hypertension .

Applications

The unique properties of 6β-OHT-D3 make it valuable across various fields:

  • Pharmaceutical Research : Used as a standard reference compound in assays measuring testosterone levels.
  • Metabolic Studies : Employed in tracer studies to understand testosterone metabolism in human and animal models.
  • Analytical Chemistry : Utilized for developing analytical methods to detect steroids in biological samples .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
TestosteroneNo hydroxyl groupPrimary male sex hormone with broad physiological roles
DihydrotestosteroneReduced form of testosteroneMore potent androgenic activity than testosterone
6α-HydroxytestosteroneHydroxyl group at the 6α positionDifferent receptor binding profile compared to 6β form
EstradiolAromatized form of testosteroneExhibits estrogenic activity; significant differences in biological effects

Q & A

Q. How can 6β-Hydroxy Testosterone-D3 be integrated into chemical proteomics workflows for androgen receptor studies?

  • Methodological Answer : Deuterated analogs enable pulse-chase experiments to track receptor-ligand binding dynamics. Workflow:
  • Incubate cells with 6β-Hydroxy Testosterone-D3 and perform CETSA (Cellular Thermal Shift Assay).
  • Use LC-MS/MS with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics.
  • Validate targets via ITDR (Isothermal Dose-Response) curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-B-Hydroxy testosterone-D3
Reactant of Route 2
6-B-Hydroxy testosterone-D3

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